molecular formula C9H10ClNO2 B14055000 1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one

1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one

Cat. No.: B14055000
M. Wt: 199.63 g/mol
InChI Key: NWVDCPNZTGHIQL-UHFFFAOYSA-N
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Description

1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one is an organic compound with a unique structure that combines an amino group, a hydroxyl group, and a chlorine atom on a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one can be achieved through several methods. One common approach involves the reaction of 5-amino-2-hydroxyacetophenone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as iron ruthenium nanoparticles immobilized on an imidazolium-based supported ionic liquid phase (Fe25Ru75@SILP) can be used to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of this compound.

    Reduction: Formation of 1-(5-Amino-2-hydroxyphenyl)-1-chloropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and applications.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(5-amino-2-hydroxyphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H10ClNO2/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,11H2,1H3

InChI Key

NWVDCPNZTGHIQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)N)O)Cl

Origin of Product

United States

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